ZK 756326

Vue d'ensemble

Description

ZK 756326 est un agoniste non peptidique du récepteur des chimiokines qui cible spécifiquement le récepteur 8 des chimiokines CC (CCR8). Ce composé a montré un potentiel dans diverses applications de recherche scientifique, notamment dans les domaines de l'immunologie et de la recherche sur le cancer .

Applications De Recherche Scientifique

ZK 756326 has several scientific research applications:

Immunology: It is used to study the role of CCR8 in immune cell signaling and function.

Cancer Research: this compound is investigated for its potential in cancer immunotherapy.

HIV Research: The compound has shown potential in inhibiting HIV cell-cell fusion by blocking the interaction between the virus and CCR8.

Mécanisme D'action

Target of Action

ZK 756326, also known as ZK756326 2HCl, is a nonpeptide chemokine receptor agonist . Its primary target is the CC chemokine receptor 8 (CCR8) . CCR8 is an emerging therapeutic target for cancer immunotherapy and autoimmune diseases .

Mode of Action

This compound interacts with its target, CCR8, by inhibiting the binding of the CCR8 ligand I-309 (CCL1), with an IC50 value of 1.8 μM . It acts as a full agonist of CCR8, dose-responsively eliciting an increase in intracellular calcium . This interaction results in the desensitization of the receptor to CCL1 stimulation .

Biochemical Pathways

The interaction of this compound with CCR8 affects the chemokine system, which has a wide range of functions in immune defense . The activation of CCR8 by this compound can influence downstream signaling pathways, potentially contributing to the selectivity of nonpeptide ligand binding to CCR8 .

Pharmacokinetics

It is known that the compound is soluble in water to 100 mm , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The activation of CCR8 by this compound leads to an increase in intracellular calcium . This can have various molecular and cellular effects, depending on the specific cellular context. For instance, it can influence cell migration, a key process in immune response and inflammation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s solubility in water could affect its bioavailability and thus its efficacy.

Safety and Hazards

ZK756326 2HCl is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Relevant Papers ZK756326 2HCl has been cited by two publications . One paper discusses how tumor-derived exosomes drive pre-metastatic niche formation in the lung via modulating CCL1+ fibroblast and CCR8+ Treg cell interactions . Another paper discusses how a CCL1/CCR8-dependent feed-forward mechanism drives ILC2 functions in type 2-mediated inflammation .

Analyse Biochimique

Biochemical Properties

ZK 756326 is a potent and selective agonist of the CC chemokine receptor 8 (CCR8). It inhibits the binding of the CCR8 ligand I-309 (CCL1) with an IC50 value of 1.8 μM . As a full agonist, this compound dose-responsively elicits an increase in intracellular calcium levels and cross-desensitizes the receptor’s response to CCL1 . Additionally, this compound stimulates extracellular acidification in cells expressing human CCR8 . The compound shows high specificity for CCR8 compared to other G-protein-coupled receptors, indicating its targeted action .

Cellular Effects

This compound has been shown to influence various cellular processes. In cells expressing human CCR8, this compound stimulates an increase in intracellular calcium levels, which is a critical secondary messenger in many signaling pathways . This compound also induces extracellular acidification, suggesting its role in modulating cellular metabolism . Furthermore, this compound has been observed to increase the expression of phosphorylated extracellular signal-regulated kinases ERK1 and ERK2 in THP1 cells, indicating its impact on cell signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the orthosteric binding pocket of CCR8, which is situated on the extracellular side of the transmembrane domain . This binding interaction is facilitated by a conserved Y1.39Y3.32E7.39 motif in the binding pocket, which plays a crucial role in the recognition of both chemokine and non-peptide ligands . Upon binding, this compound activates downstream signaling pathways by increasing intracellular calcium levels and inducing the phosphorylation of ERK1/2 . The compound’s ability to cross-desensitize the receptor’s response to CCL1 further highlights its role in modulating CCR8 activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound has been shown to maintain its stability and activity over extended periods when stored under recommended conditions . In vitro studies have demonstrated that this compound can induce sustained increases in intracellular calcium levels and extracellular acidification over time . Additionally, long-term exposure to this compound has been associated with persistent activation of CCR8 and its downstream signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates CCR8 and induces chemotaxis in cells expressing murine CCR8 . At higher doses, this compound may exhibit toxic or adverse effects, including potential off-target interactions with other G-protein-coupled receptors . It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies.

Metabolic Pathways

This compound is involved in metabolic pathways associated with CCR8 activation. The compound interacts with enzymes and cofactors that regulate intracellular calcium levels and extracellular acidification . By modulating these pathways, this compound influences metabolic flux and metabolite levels within cells expressing CCR8

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to CCR8 and other potential targets . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications and minimizing off-target effects.

Subcellular Localization

This compound exhibits subcellular localization primarily at the cell membrane, where it interacts with CCR8 . The compound’s activity and function are influenced by its localization within specific cellular compartments. Post-translational modifications and targeting signals may direct this compound to particular organelles, further modulating its effects on cellular processes . Detailed studies on the subcellular localization of this compound will provide insights into its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

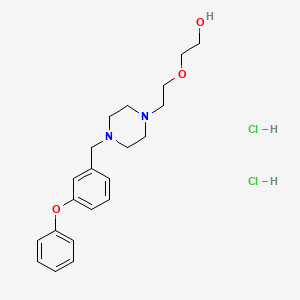

La synthèse de ZK 756326 implique la réaction de 2-[2-[4-(3-phénoxybenzyl)pipérazin-1-yl]éthoxy]éthanol avec de l'acide chlorhydrique pour former son sel de dihydrochlorure . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et des températures contrôlées pour garantir la pureté et le rendement du produit final.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs à haut débit et de systèmes de purification pour produire le composé en vrac tout en maintenant son intégrité chimique et son activité .

Analyse Des Réactions Chimiques

Types de réactions

ZK 756326 subit principalement des réactions de liaison et d'activation avec le récepteur CCR8. Il inhibe la liaison du ligand naturel I-309 (CCL1) à CCR8, avec une valeur de CI50 de 1,8 μM . Le composé provoque également une augmentation des niveaux de calcium intracellulaire et stimule l'acidification extracellulaire dans les cellules exprimant CCR8 .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent des ligands radiomarqués pour les essais de liaison et des colorants sensibles au calcium pour les mesures de calcium intracellulaire . Les conditions impliquent généralement un pH et une température physiologiques pour imiter l'environnement naturel du récepteur.

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant this compound sont le récepteur CCR8 activé et les molécules de signalisation en aval, telles que la kinase régulée par le signal extracellulaire (ERK1/2) phosphorylée .

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Immunologie : Il est utilisé pour étudier le rôle de CCR8 dans la signalisation et la fonction des cellules immunitaires.

Recherche sur le cancer : this compound est étudié pour son potentiel en immunothérapie contre le cancer.

Recherche sur le VIH : Le composé a montré un potentiel dans l'inhibition de la fusion cellule-cellule du VIH en bloquant l'interaction entre le virus et CCR8.

Mécanisme d'action

This compound exerce ses effets en se liant à la poche de liaison orthostérique du récepteur CCR8. Cette liaison active le récepteur et initie des voies de signalisation en aval, y compris l'augmentation des niveaux de calcium intracellulaire et la phosphorylation de ERK1/2 . La sélectivité du composé pour CCR8 est attribuée au motif Y1.39Y3.32E7.39 conservé dans la poche de liaison .

Comparaison Avec Des Composés Similaires

Composés similaires

LMD-009 : Un autre agoniste non peptidique de CCR8 avec des propriétés de liaison et d'activation similaires.

CCL1 (I-309) : Le ligand naturel de CCR8, qui active également le récepteur, mais avec une dynamique de liaison différente.

Unicité de ZK 756326

This compound est unique en raison de sa haute spécificité et de sa puissance en tant qu'agoniste non peptidique de CCR8. Il montre une spécificité supérieure à 28 fois pour CCR8 par rapport à d'autres récepteurs couplés aux protéines G . Cette spécificité en fait un outil précieux pour étudier la signalisation médiée par CCR8 et pour des applications thérapeutiques potentielles ciblant les cellules exprimant CCR8 .

Propriétés

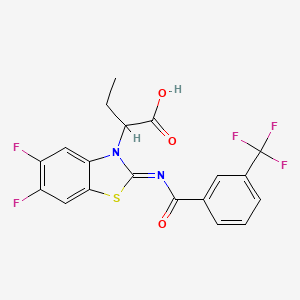

IUPAC Name |

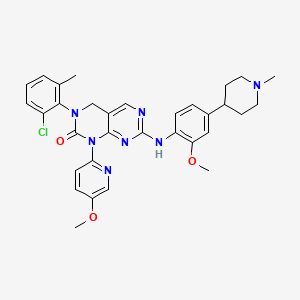

2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3.2ClH/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20;;/h1-8,17,24H,9-16,18H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPACCEKWFGWZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

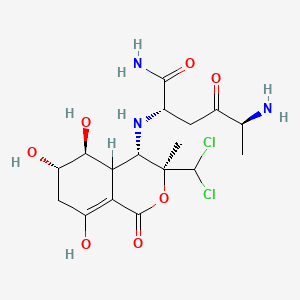

![(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide](/img/structure/B611872.png)